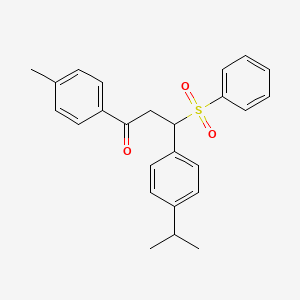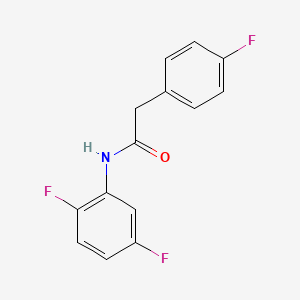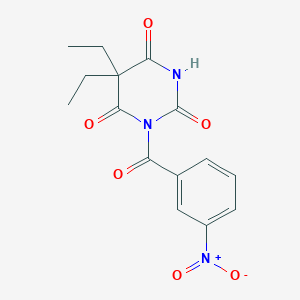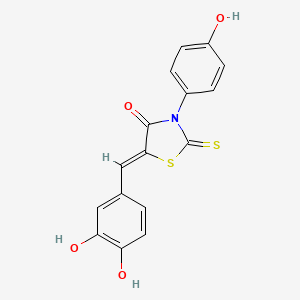
5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as 5-Cl-3-PMTH, is a chemical compound with potential pharmacological properties. It belongs to the class of hydrazide derivatives and has been studied for its potential use as an anti-tumor and anti-inflammatory agent.
作用機序
The exact mechanism of action of 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and COX-2, which are involved in cancer cell growth and inflammation, respectively. It has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to cellular damage and inflammation.
実験室実験の利点と制限
One advantage of using 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments is its potential as a selective anti-tumor and anti-inflammatory agent. Its ability to target specific enzymes and signaling pathways makes it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of interest is its use in combination with other anti-cancer and anti-inflammatory agents. Another direction is exploring its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's disease, which have been linked to inflammation. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in drug development.
合成法
The synthesis of 5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 3-pyridinecarboxaldehyde in the presence of a chlorinating agent. The reaction takes place in a solvent such as ethanol or methanol and requires careful control of the reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
5-chloro-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its potential use in cancer treatment. Research has shown that it has anti-tumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
5-chloro-N-[(Z)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-10-4-3-9(17-10)11(16)15-14-7-8-2-1-5-13-6-8/h1-7H,(H,15,16)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYBUEOKDOQJOJ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N\NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823573 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N'-[(Z)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1,3-benzodioxol-5-yl)-5-isonicotinoyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4959627.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4959630.png)
![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)


![1-(3-methoxyphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959655.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4959662.png)
![ethyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4959663.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4959666.png)
![7-(3-chloro-4-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4959669.png)
